Rubitecan (9-nitro-20(S)-camptothecin, 9-NC) is a semisynthetic derivative of the natural alkaloid camptothecin, engineered to enhance its anticancer properties. As a potent topoisomerase I (Topo I) inhibitor, it belongs to the camptothecin class of cytotoxic agents that specifically target the DNA replication process in rapidly dividing cells [1] [2]. The compound exists as a pyranoindolizinoquinoline structure with a molecular formula of C₂₀H₁₅N₃O₆ and a molecular weight of 393.35 g/mol [1] [2] [3]. Its chemical name is (19S)-19-ethyl-19-hydroxy-8-nitro-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione [3]. The key structural modification that differentiates this compound from the parent camptothecin is the introduction of a nitro group at position 9 on the A-ring, which enhances its biological activity and influences its pharmacological properties [4] [2].
Table 1: Fundamental Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 91421-42-0 |
| Molecular Formula | C₂₀H₁₅N₃O₆ |
| Molecular Weight | 393.35 g/mol |
| Purity | ≥98% |
| Melting Point | 182-186°C |
| Solubility in DMSO | 58-62.5 mg/mL (147.5-158.9 mM) |
| Storage Conditions | -20°C (powder), -80°C (in solvent) |
Despite promising preclinical results, the clinical development of this compound has been largely halted due to modest efficacy in most solid tumors and manageable but significant toxicity concerns [4]. Investigation into alternative delivery systems, including its potential as a payload for antibody-drug conjugates (ADCs), continues to be an area of research interest [5].
DNA topoisomerase I is a essential nuclear enzyme that regulates DNA topology by mediating the relaxation of supercoiled DNA during critical processes such as replication, transcription, and recombination [6]. The enzyme functions through a reversible transesterification reaction mechanism: it creates a transient single-strand break in the DNA backbone, allows for the relaxation of helical tension by swiveling the DNA around this nick, and subsequently reseals the break [6] [7]. Under normal physiological conditions, this "cleavable complex" between Topo I and DNA is short-lived, with the enzyme facilitating the re-ligation of the DNA strand after topological stress has been alleviated [7].
This compound exerts its cytotoxic effect by specifically targeting the Topo I-DNA complex during the cleavage step of the catalytic cycle [1] [2] [3]. The drug functions as a "poison" rather than a mere catalytic inhibitor by stabilizing the covalent Topo I-DNA intermediate [7]. Mechanistically, this compound molecules intercalate into the DNA and stack against the base pairs that flank the Topo I-induced cleavage site [6]. This strategic positioning allows this compound to physically block the re-ligation step of the Topo I catalytic cycle, effectively "trapping" the enzyme-DNA complex in its cleaved state [1] [7].
The stabilized ternary complex (Topo I-DNA-rubitecan) creates a physical barrier to the advancing replication fork during DNA synthesis [6]. When replication machinery collides with these stabilized complexes, the transient single-strand breaks are converted into lethal double-strand breaks [6]. These double-strand breaks are recognized by the cellular DNA damage response machinery as irreparable lesions, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells [1] [6]. This mechanism is particularly effective against malignant cells due to their elevated replication rates and increased dependence on topoisomerase activity to manage DNA topological stress.
Visualization of this compound's mechanism of action in trapping Topo I-DNA complexes
At the cellular level, this compound's interference with DNA topology management has profound consequences. The drug inhibits both DNA and RNA synthesis in dividing cells by preventing the proper unwinding and separation of DNA strands required for these processes [2]. The induction of protein-linked DNA single-strand breaks represents the primary lesion, with the collision of replication forks converting these to more lethal double-strand breaks [2] [5]. This compound has demonstrated particularly potent activity in preclinical models, showing broad-spectrum antitumor efficacy against various human cancer xenografts in nude mice, including pancreatic, ovarian, colorectal, breast, and lung cancers, as well as melanoma and leukemia [4]. Flow cytometry analysis has confirmed that the drug induces cell cycle arrest and apoptosis in treated cancer cells [8].
The assessment of this compound's cytotoxic activity typically employs standard cell viability assays across various human cancer cell lines. The IC₅₀ values (concentration required for 50% inhibition of cell growth) provide a quantitative measure of potency that enables comparison with other camptothecin analogs [2]. For this compound, documented IC₅₀ values include 7.7 µM against CCL4 cells, and 0.83 µM and 0.32 µM against U-CH1 and U-CH2 cells, respectively [2]. These assays generally involve exposing logarithmically growing cells to a concentration gradient of this compound for specified durations (typically 72 hours), followed by measurement of cell viability using colorimetric (MTT, XTT) or fluorometric methods.
Table 2: Quantitative Biological Activity Profile of this compound
| Parameter | Value/Range | Experimental Context |
|---|---|---|
| IC₅₀ (CCL4 cells) | 7.7 µM | In vitro cytotoxicity |
| IC₅₀ (U-CH1 cells) | 0.83 µM | In vitro cytotoxicity |
| IC₅₀ (U-CH2 cells) | 0.32 µM | In vitro cytotoxicity |
| Antitumor Efficacy | 100% growth inhibition (30/30 tumors) | Preclinical xenograft models [4] |
| Tumor Regression | 80% complete regression (24/30 tumors) | Preclinical xenograft models [4] |
| Topo I Inhibition | Stabilizes cleavable complex | Biochemical assays |
Direct assessment of this compound's effect on Topo I activity employs specialized biochemical assays. The DNA relaxation assay represents a fundamental method, where supercoiled plasmid DNA is incubated with recombinant Topo I in the presence or absence of the drug [1] [2] [3]. The reaction products are then analyzed by agarose gel electrophoresis, with this compound's inhibitory activity evidenced by the persistence of supercoiled DNA forms due to prevented relaxation [3]. More specific cleavable complex stabilization assays directly demonstrate this compound's mechanism by detecting the stabilized ternary complex (Topo I-DNA-drug) using techniques such as the immunocomplex of enzyme (ICE) bioassay or potassium-SDS precipitation methods [3]. These assays provide direct evidence of the drug's ability to trap the intermediate complex rather than merely inhibiting catalytic activity.
Preclinical evaluation of this compound has extensively utilized human tumor xenograft models in immunodeficient mice [4]. In these studies, this compound demonstrated remarkable broad-spectrum activity, achieving 100% growth inhibition in all 30 human tumors tested, with complete regression observed in 24 of these models at maximum tolerated doses [4]. Administration typically follows an oral route utilizing specific formulations to enhance bioavailability, such as solutions in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [2]. Tumor measurements are conducted regularly, and the antitumor effects are quantified as tumor growth inhibition percentage or tumor regression rates compared to vehicle-treated control groups [4] [8].
Despite promising preclinical results, this compound's clinical performance has been modest. The most significant activity was observed in pancreatic cancer, where a phase II trial demonstrated some efficacy in previously treated patients [4]. However, subsequent development revealed marginal activity across most solid tumors, including ovarian cancer and metastatic breast cancer [4]. The drug's development was ultimately halted due to these limited clinical benefits, though research continues on alternative administration approaches including transdermal and inhalation delivery [4]. The toxicity profile of this compound in clinical trials was characterized primarily by hematologic and gastrointestinal side effects, consistent with other camptothecin analogs [4].
Resistance to this compound and other Topo I inhibitors involves multiple molecular mechanisms that parallel those observed with irinotecan [9] [6] [7]. These include:
Recent evidence suggests that resistance may develop gradually through the elimination of Topo I binding sites on DNA following repair of prior Topo I-dependent DNA cleavages, representing a novel epigenetic mechanism of adaptation [6].
Key experimental findings and methodologies from preclinical and clinical studies provide evidence for the conversion and its kinetics.
| Study Model / Context | Key Finding on Conversion | Experimental Methodology Summary |
|---|---|---|
| Human Blood Cells (in vitro) | Confirmed conversion of 9-NC to 9-AC [1]. | Incubation of 9-NC with human blood cells in vitro; analysis of metabolites (method not detailed in abstract) [1]. |
| Intestinal Transport (Caco-2 cells) | Apical pH impacts 9-NC transport; acidic pH (6.0) favors absorptive transport [2]. | Caco-2 cell monolayers in transport chambers. Drug solution added to apical side at varying pH (6.0-7.4), basolateral side at pH 7.4. Samples from both chambers analyzed via HPLC for lactone/carboxylate forms [2]. |
| Clinical Pharmacogenetics | ABCG2 421C>A genotype significantly impacts 9-AC lactone systemic exposure (AUC); wild-type and heterozygous patients showed different metabolic profiles [3]. | Patients administered single oral dose of 9-NC under fasting conditions. Plasma samples collected for PK analysis of 9-NC and 9-AC (lactone/total) via HPLC. DNA from plasma genotyped for ABCB1, ABCC2, ABCG2 variants using Pyrosequencing [3]. |
| Mouse Xenograft Models | 9-AC is a active metabolite contributing to antitumor effect after oral 9-NC dosing [4]. | Mice bearing human colon carcinoma (HT29) xenografts administered 9-NC orally on intermittent schedule (0.67 mg/kg). Serial blood samples collected; plasma analyzed for 9-NC and 9-AC lactone concentrations by HPLC with fluorescence detection [4]. |
The in vivo behavior of 9-NC and 9-AC is complex, with significant variability that impacts clinical development.
The following diagram illustrates the in vivo pathway and key factors influencing 9-NC conversion to 9-AC.
The table below summarizes data from a key preclinical study that evaluated this compound against a broad panel of 30 human tumors xenografted in nude mice [1].
| Human Tumor Type | Number of Models Tested | Growth Inhibition (GI) | Complete Regression (CR) |
|---|---|---|---|
| Melanoma (A375) | 1 of 30 | 100% GI | Yes (CR in 24/30 total models) |
| Breast Carcinoma (MX-1) | 1 of 30 | 100% GI | Yes |
| Non-Small Cell Lung Cancer (SKMES) | 1 of 30 | 100% GI | Yes |
| Pancreatic Carcinoma (Panc-1) | 1 of 30 | 100% GI | Not specified |
| Colon Carcinoma (HT29) | 1 of 30 | 100% GI | Not specified |
| Other Common Cancers* | 25 of 30 | 100% GI | Yes (in remaining models) |
Note: The study included a total of 30 tumor models, encompassing lung, colorectal, breast, pancreatic, ovarian, prostate, stomach cancers, melanoma, and leukemia [1].
The efficacy data in the table above was generated using the following standardized methodology [1]:
Another study provided details for an intravenous (IV) formulation of this compound [2]:
The diagram below illustrates the core mechanism of action of this compound.
Figure 1: Proposed molecular mechanism of this compound. It is derived from Camptothecin and metabolized to 9-AC, which inhibits Topoisomerase I, ultimately leading to cell death. [4] [3]
Due to this compound's insolubility, significant effort was invested in developing alternative formulations [2] [4]:
Despite the highly promising and broad-spectrum preclinical activity, this compound's clinical development was halted [5].
The following table summarizes the key pharmacokinetic parameters of oral Rubitecan under fasted and fed conditions, based on a randomized, open-label, cross-over study design [1] [2].
| Pharmacokinetic Parameter | Fasted vs. Fed Ratio | P-value |
|---|---|---|
| Cmax (Peak Plasma Concentration) | 1.98 | < 0.001 |
| AUC(0-8 h) (Area Under the Curve) | 2.52 | < 0.001 |
| AUC(0-24 h) (Area Under the Curve) | 1.64 | 0.003 |
| Tmax (Time to Cmax) | 0.49 | < 0.001 |
The data demonstrates that taking this compound with a high-calorie breakfast significantly reduces and delays its absorption. The extent of absorption (AUC) is roughly halved, and the maximum concentration is also substantially lower when taken with food [1].
The pivotal study employed a robust methodology to precisely evaluate the food effect [1] [2]:
The diagrams below illustrate how food intake affects this compound's absorption and its mechanism of action.
Diagram illustrating the impact of food on this compound absorption and its intracellular mechanism of action.
For rubitecan and similar camptothecin drugs, the E-ring lactone is essential for optimal anti-tumor activity. This lactone ring exists in a pH-dependent equilibrium with a carboxylate form [1] [2].
The stability of the active lactone form is inversely related to pH. An acidic environment favors the lactone ring structure, while neutral or basic physiological conditions (pH ~7.4) shift the equilibrium toward the carboxylate form [1] [2]. This instability at physiological pH is a common problem for camptothecin analogs, not just this compound [2].
The table below summarizes key chemical, preclinical, and clinical data for this compound:
| Property | Description / Value |
|---|---|
| IUPAC Name | 9-Nitrocamptothecin [3] [4] |
| Molecular Formula | C₂₀H₁₅N₃O₆ [4] |
| Molecular Weight | 393.35 g/mol [4] |
| Mechanism of Action | Inhibition of DNA topoisomerase I (Topo I) [1] [3] [4] |
| Active Form | Lactone (closed E-ring) [1] |
| Key Preclinical Finding | Broad-spectrum activity in human tumor xenograft models; growth inhibition in all 30 lines tested [3] |
| Noted Clinical Challenge | Pharmacokinetic variability [1] |
Researchers assess this compound's stability and biological activity through specific experimental protocols.
Lactone Ring Stability Protocol:
Topoisomerase I Inhibition Assay:
The instability of this compound's lactone ring is part of a broader challenge in developing effective camptothecin-based therapies.
The following diagram illustrates the core mechanism of action and the stability challenge of this compound:
This diagram illustrates the central challenge: the active lactone form required for mechanism is unstable at physiological pH [1] [2].
This compound is an oral camptothecin analog that functions as a topoisomerase I (Topo I) inhibitor [1] [2]. Its mechanism for triggering apoptosis in cancer cells is indirect, stemming from its primary action on DNA.
The diagram below illustrates this core mechanism and the subsequent pathway to apoptosis.
This mechanism is characteristic of the camptothecin class of drugs, to which this compound belongs [3] [2]. The critical outcome is the induction of lethal DNA double-strand breaks, which the cancer cell cannot repair, leading to the activation of programmed cell death, or apoptosis.
The table below summarizes key findings on this compound's efficacy from preclinical and clinical studies:
| Study Type / Model | Key Findings on Efficacy & Apoptosis | Result Summary |
|---|---|---|
| Preclinical (in vivo, various human cancer xenografts) [1] | Showed significant antitumor activity; 100% growth inhibition in 30/30 tumors tested, with total disappearance in 24/30. | Highly effective in animal models across many common cancer types (e.g., lung, colorectal, pancreatic). |
| Clinical (Phase II trial, advanced colorectal cancer) [4] | No objective responses were seen in 13 evaluable patients. The regimen was well-tolerated but showed a lack of clinical activity in this setting. | Clinical development has been halted due to marginal activity in human trials [1]. |
While specific protocols for this compound are not detailed in the search results, the general approach to studying Topo I inhibitor-induced apoptosis involves assessing key markers like DNA fragmentation and cell cycle arrest [5]. Research on other camptothecins (e.g., irinotecan, topotecan) shows that cells with higher topoisomerase I levels are more sensitive to these drugs, and resistance can involve drug efflux pumps like ABCG2 [2] [6].
Future strategies to improve camptothecin efficacy include developing novel analogs and advanced drug delivery systems such as liposomes or antibody-drug conjugates (ADCs) to enhance tumor targeting and reduce systemic toxicity [3] [2].
Rubitecan (9-Nitro-camptothecin) is a semisynthetic derivative of the natural product camptothecin (CPT). Its primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1), a crucial enzyme for DNA replication and transcription [1] [2].
The diagram below illustrates this core mechanism.
> Core mechanism of this compound: it stabilizes the TOP1-DNA complex, preventing DNA re-ligation and converting transient single-strand breaks into lethal double-strand breaks upon replication fork collision.
The antitumor potency and clinical efficacy of this compound have been evaluated in various preclinical and clinical settings.
Table 1: Cytotoxicity of this compound in Preclinical Models Table summarizing the inhibitory concentrations of this compound across different cell-based assays.
| Cell Line / Model | Cancer Type | Assay Type | Potency (IC₅₀) | Key Findings | Source Context |
|---|---|---|---|---|---|
| U-CH1 | Chordoma | Cell Viability (qHTS) | 0.32 µM | Induced caspase 3/7 activity; identified as a hit in a drug repurposing screen. | [4] |
| U-CH2 | Chordoma | Cell Viability (qHTS) | >10 µM | Significantly less potent than in U-CH1, highlighting cell line-dependent efficacy. | [4] |
| Various Xenografts | Broad Spectrum | In vivo (mouse) | 1 mg kg⁻¹ day⁻¹ | Showed growth inhibition in 30/30 human tumor lines; complete tumor abrogation in 24. | [2] |
Table 2: Summary of Key Clinical Trial Findings Overview of clinical trial results for this compound in different cancer types.
| Cancer Type | Phase | Patient Population | Key Outcome | Efficacy Summary | Notable Findings | Source |
|---|---|---|---|---|---|---|
| Colorectal Cancer | II | Non-pretreated, metastatic | No objective responses; majority had early progression. | Inactive | Bioavailability was 2.5 times higher under fasting conditions. | [5] |
| Pancreatic Cancer | II | Previously treated | 3 of 43 partial responses; 7 of 43 stable disease. | Modest Activity | Led to Phase III trials; granted orphan drug status for pancreatic cancer. | [2] |
| Various Solid Tumors | II | Multiple (e.g., breast, lung, sarcoma) | Limited or no activity as a single agent. | Inactive in most types | Well-tolerated profile, suggesting potential for dose escalation or combination therapy. | [2] |
For researchers aiming to study TOP1 inhibitors like this compound, the following established methodologies are critical.
This next-generation sequencing-based protocol maps the genomic locations of stabilized TOP1 cleavage complexes (TOP1ccs) [3].
This cell-based protocol evaluates the potency of this compound and its ability to induce programmed cell death [4].
This compound is a well-characterized TOP1 inhibitor with demonstrated preclinical efficacy, particularly in certain cancer contexts like chordoma. Its clinical application has been limited by variable efficacy across tumor types, but its activity profile supports continued research interest. Key areas of focus include its repurposing for rare cancers, use in rational combination therapies, and the identification of epigenetic biomarkers to predict patient response.
Rubitecan was investigated as an oral chemotherapy for pancreatic cancer, based on its mechanism of inhibiting topoisomerase I, an enzyme critical for DNA replication [1] [2].
As a camptothecin analog, this compound belongs to a class that includes two successfully approved drugs. The table below contrasts this compound with these approved analogs.
| Drug Name | Key Features & Approved Indications | Development Outcome |
|---|---|---|
| This compound | Oral drug; investigated for pancreatic cancer and other solid tumours [1] [4]. | Development halted after Phase III; NDA withdrawn [4] [3]. |
| Topotecan (Hycamtin) | Water-soluble; approved for ovarian cancer and small-cell lung cancer [4]. | Successfully approved and marketed. |
| Irinotecan (Camptosar) | Water-soluble prodrug; activated to SN-38; approved for colorectal cancer and non-small-cell lung cancer [4]. | Successfully approved and marketed. |
This compound functions as a topoisomerase I inhibitor, preventing the religation of single-strand DNA breaks during replication, which leads to DNA damage and apoptosis in cancer cells [4] [2].
This compound induces cancer cell death by stabilizing topoisomerase I-DNA complexes, causing irreversible DNA damage [4] [2].
The case of this compound highlights several key points for drug development professionals:
Rubitecan (9-nitro-20(S)-camptothecin, RFS-2000) is a semisynthetic, orally active derivative of the natural plant alkaloid camptothecin, which was initially isolated from the Chinese tree Camptotheca acuminata [1] [2]. As a topoisomerase I inhibitor, this compound specifically targets the DNA-topoisomerase I complex, stabilizing the covalent intermediate and preventing DNA religation during replication and transcription. This interaction induces lethal DNA damage through double-strand breaks during DNA replication, ultimately triggering apoptosis in cancer cells [1] [2]. Unlike some other camptothecin analogs, this compound demonstrates limited susceptibility to common resistance mechanisms mediated by P-glycoprotein (P-gp), multidrug resistance protein types 1 and 2, or the breast cancer resistance protein (BCRP), enhancing its potential utility in multidrug-resistant malignancies [2].
The molecular structure of this compound features a nitro group at the 9-position of the camptothecin backbone, which undergoes rapid in vivo reduction to form the active metabolite 9-aminocamptothecin (9-AC) [2] [3]. This conversion occurs across multiple species, including mice, rats, and humans, with both compounds contributing to the overall antitumor activity [2] [4]. This compound's development focused particularly on its oral bioavailability, a distinguishing feature among camptothecin derivatives that allows for convenient outpatient administration and potentially sustained drug exposure through chronic dosing schedules [1] [2].
The established dosing schedule for this compound in clinical trials involves administration of 1.5 mg/m² orally once daily for five consecutive days per week, followed by a two-day treatment-free interval (commonly described as the "5 days on, 2 days off" schedule) [5] [2]. This weekly cycle is repeated continuously until disease progression or unacceptable toxicity occurs. Dose escalation to 1.75-2.0 mg/m²/day has been explored in some trials, particularly in chemotherapy-naïve patients or those with minimal prior treatment, but the 1.5 mg/m² dose remains the most extensively studied and recommended starting point [6].
Table 1: this compound Dosing Schedules in Clinical Trials
| Trial Phase | Dosage | Schedule | Patient Population | Key Findings |
|---|---|---|---|---|
| Phase II [5] | 1.5 mg/m²/day | 5 consecutive days/week | Pretreated pancreatic cancer | 7% partial response, 16% disease stabilization |
| Phase I [7] | 1.0 mg/m²/day | Days 1-5 & 8-12, every 21 days | Advanced malignancies (combination with gemcitabine) | Established MTD for combination therapy |
| Phase II [8] | 1.5-2.0 mg/m²/day | 5 consecutive days/week | Non-pretreated metastatic colorectal cancer | No objective responses; disease stabilization in minority |
| Phase II [6] | 1.5 mg/m²/day (escalated to 1.75-2.0) | 5 consecutive days/week | Chemonaïve NSCLC | No objective responses; 10/15 patients had stable disease |
Based on the synthesis of clinical trial methodologies, the following standardized protocol is recommended for this compound administration:
A. Pre-treatment Requirements
B. Drug Administration Guidelines
C. Monitoring and Assessment Schedule
D. Dose Modification Guidelines
The oral bioavailability of this compound is significantly influenced by food intake, representing a critical consideration for clinical administration [1] [8]. Pharmacological studies have demonstrated that administration following a high-calorie meal substantially reduces systemic exposure, with the fasted-to-fed ratio for key pharmacokinetic parameters being 1.98 for C~max~ (P<0.001), 0.49 for T~max~ (P<0.001), and 2.52 for AUC~(0-8 h)~ (P<0.001) [8]. This pronounced food effect necessitates strict adherence to fasting conditions to achieve adequate and consistent drug exposure.
The following diagram illustrates the relationship between administration conditions and this compound bioavailability:
This compound undergoes rapid biotransformation to its active metabolite, 9-aminocamptothecin (9-AC), through nitro-reduction in human tissues [2] [3]. Both compounds exist in pH-dependent equilibrium between the active lactone form and the inactive carboxylate form, with the lactone form preferentially binding to its target, topoisomerase I [2]. Population pharmacokinetic analyses describe the disposition of both this compound and 9-AC using a one-compartment model, with an absorption rate constant of 0.81 h⁻¹, apparent volume of distribution of 50 L, and apparent clearance of 1.7 L/h for the parent compound [3].
The optimal pharmacokinetic sampling schedule developed for therapeutic drug monitoring in phase II/III studies includes time points at 1, 3, 5, 8, and 24 hours after dosing [3]. This sampling strategy allows for accurate characterization of both this compound and 9-AC exposure parameters, enabling precise pharmacokinetic-pharmacodynamic correlations in clinical practice.
A phase I study established the recommended phase II dose for the combination of this compound with gemcitabine in patients with advanced malignancies [7]. The established protocol is as follows:
A. Dosing Schedule
B. Dose-Limiting Toxicities
C. Recommended Monitoring Parameters
This combination regimen demonstrated a manageable safety profile with evidence of disease stabilization in 5 of 18 evaluable patients (28%), supporting further investigation in malignancy types with sensitivity to both agents, particularly pancreatic and ovarian carcinomas [7].
The toxicity profile of this compound monotherapy is generally characterized as mild to moderate, with sporadic cases of severe (grade 3/4) toxicities [5] [8]. The most frequently observed adverse events include:
Table 2: Adverse Event Profile and Management Strategies
| Adverse Event | Incidence | Severity | Management Strategies |
|---|---|---|---|
| Myelosuppression | Common | Mild to moderate; grade 3/4 in <10% | Regular monitoring; dose delay or reduction for grade 3/4 |
| Diarrhea | Frequent | Mostly grade 1/2; grade 3/4 occasional | Antidiarrheal medications; fluid replacement; dose modification |
| Nausea/Vomiting | Common | Predominantly mild to moderate | Prophylactic antiemetics; take medication on empty stomach |
| Fatigue | Common | Mild to moderate in most cases | Symptomatic management; assess for other contributors |
| Chemical cystitis | Occasional | Mild to moderate | Increased fluid intake; monitor for symptoms |
A. Hematologic Monitoring Given the occurrence of myelosuppression as a dose-limiting toxicity, particularly in combination regimens, complete blood counts with differential should be monitored at least weekly during the first treatment cycle, and prior to each subsequent cycle [5] [7]. For patients developing significant neutropenia or thrombocytopenia, treatment should be withheld until recovery to ≤ grade 1, with dose reduction upon resumption.
B. Gastrointestinal Management The 5-day weekly administration schedule allows for a 2-day treatment-free interval that may help mitigate cumulative gastrointestinal toxicity [5]. Proactive management with antidiarrheals and antiemetics is recommended, particularly during the initial cycles of therapy. Patients should be educated on the importance of reporting significant gastrointestinal symptoms promptly to enable early intervention.
C. Drug-Drug Interactions As an orally administered agent with complex bioavailability characteristics, this compound may be susceptible to interactions with medications that alter gastric pH or gastrointestinal motility [1] [8]. While formal drug interaction studies are limited, caution should be exercised when co-administering with proton pump inhibitors, H2-receptor antagonists, or prokinetic agents.
This compound represents a clinically relevant orally bioavailable topoisomerase I inhibitor with demonstrated activity in specific solid tumors, particularly pancreatic cancer [5] [2]. The established dosing schedule of 1.5 mg/m² administered orally on five consecutive days per week has shown a manageable safety profile and evidence of antitumor activity even in heavily pretreated patient populations [5] [4]. The significant effect of food intake on bioavailability represents a critical consideration for clinical administration, necessitating strict adherence to fasting conditions to achieve optimal drug exposure [1] [8].
Future development of this compound should focus on several key areas: (1) exploration in combination regimens with other cytotoxic agents or targeted therapies, building on the established safety profile of the gemcitabine combination [7]; (2) investigation of alternative formulations, including liposomal delivery systems that may enhance therapeutic index [2]; and (3) identification of predictive biomarkers to enable patient selection most likely to derive clinical benefit. The oral administration route and distinctive mechanism of action continue to position this compound as a candidate for further clinical evaluation in appropriate malignancy types, particularly those with limited effective treatment options.
This compound (9-nitrocamptothecin, 9-NC, Orathecin) is an oral topoisomerase I inhibitor extracted from the bark and leaves of the Camptotheca acuminata tree, which is native to China. As a water-insoluble camptothecin analog, this compound exists in an equilibrium between its prodrug form (9-nitro-CPT) and active metabolite (9-amino-CPT), which is thought to be the primary therapeutic species responsible for its antitumor activity. The compound functions by stabilizing the topoisomerase I-DNA complex, preventing DNA re-ligation and causing single-strand breaks that ultimately lead to apoptotic cell death in rapidly dividing cancer cells [1].
Despite promising preclinical data demonstrating broad-spectrum antitumor activity in human tumor xenograft models encompassing pancreatic, colorectal, breast, ovarian, prostate, and lung cancers, this compound demonstrated modest clinical efficacy as a monotherapy. This limitation, coupled with its manageable toxicity profile characterized primarily by hematologic and gastrointestinal side effects, provides a strong rationale for investigating combination regimens that could enhance its therapeutic index [1]. The oral bioavailability of this compound offers particular advantages for combination therapy, potentially enabling more flexible dosing schedules and prolonged exposure that could be synchronized with the mechanisms of action of partner drugs [2].
Strategic patient selection is critical for demonstrating the efficacy of this compound combinations. The following populations show particular promise based on existing evidence:
Trial endpoints should be tailored to the specific line of therapy and patient population:
Table 1: Key Efficacy Endpoints for this compound Combination Trials
| Trial Phase | Primary Endpoint | Key Secondary Endpoints | Target Effect Size |
|---|---|---|---|
| Phase II | ORR or PFS | OS, DCR, DoR, safety | ORR ≥20% or HR-PFS ≤0.60 |
| Phase III (Pivotal) | OS | PFS, ORR, patient-reported outcomes | HR-OS ≤0.75 with p<0.05 |
This compound has received orphan drug designation for pancreatic cancer from both the FDA and EMEA, potentially offering regulatory advantages including extended market exclusivity [2]. Safety monitoring should focus on:
The combination of this compound with gemcitabine is supported by non-overlapping toxicity profiles and complementary mechanisms of action. While this compound inhibits topoisomerase I, gemcitabine (a nucleoside analog) incorporates into DNA and inhibits DNA synthesis and repair through multiple mechanisms including ribonucleotide reductase inhibition. Preclinical models have suggested additive to synergistic interactions between these agents, particularly in pancreatic and ovarian cancer models [4] [5].
Based on Phase I dose-escalation data, the recommended Phase II dosing regimen is as follows [4]:
Table 2: Dose Modification Guidelines for Hematologic Toxicity
| Toxicity Grade | ANC (cells/μL) | Platelets (cells/μL) | Action |
|---|---|---|---|
| Grade 3 | 500-1000 | 25,000-50,000 | Reduce this compound by 25% |
| Grade 4 | <500 | <25,000 | Hold until recovery to Grade ≤1, then reduce this compound by 50% |
| Recurrent Grade 4 | <500 | <25,000 | Discontinue combination |
Administration of this compound should occur at least one hour before or two hours after meals to ensure consistent absorption. The oral bioavailability of this compound is approximately 50%, with considerable interpatient variability. Gemcitabine should be administered according to standard institutional protocols, with attention to adequate hydration to minimize potential renal effects [4].
Comprehensive biomarker strategies should be integrated into clinical trial designs to identify patient subsets most likely to benefit from this compound combinations:
Resistance to this compound may emerge through multiple mechanisms, necessitating strategic combination approaches:
Diagram 1: Resistance mechanisms and corresponding combination strategies for this compound therapy. The diagram illustrates evidence-based approaches to overcome specific resistance pathways, with supporting data from preclinical validation studies [3] [6].
Recent high-throughput combination screening data has revealed several promising combination partners for this compound beyond traditional cytotoxic agents:
Innovative drug delivery approaches may enhance the therapeutic index of this compound combinations:
Diagram 2: Development pathway for this compound combinations, from high-throughput screening to registration studies. The approach emphasizes biomarker-driven patient selection and incorporates key quantitative findings from combination screening datasets [3].
This compound represents a promising candidate for rational combination therapy in selected solid tumors, particularly pancreatic cancer where it has received regulatory orphan designations. The oral bioavailability and manageable toxicity profile of this compound facilitate its incorporation into multi-drug regimens with conventional cytotoxics, targeted agents, and novel therapeutic entities. Future clinical trials should emphasize biomarker-enriched patient populations and mechanistically informed combination partners to maximize therapeutic potential. The development pathway outlined in these Application Notes provides a framework for the rational clinical evaluation of this compound combinations, with particular attention to overcoming common resistance mechanisms and leveraging emerging insights from systematic combination screening.
Rubitecan (9-nitro-20(S)-camptothecin) represents a significant member of the camptothecin analog family, a class of anticancer agents that specifically target DNA topoisomerase I. Unlike conventional chemotherapeutic agents that utilize maximum tolerated dose (MTD) approaches, this compound has shown particular promise when administered according to metronomic dosing schedules – frequent, regular administration of lower doses that potentially maximize efficacy while minimizing toxicity. The optimal dosing strategy for this compound must account for its complex pharmacokinetic profile, including its conversion to the active metabolite 9-aminocamptothecin (9-AC), which also possesses significant antitumor activity. Understanding this parent-metabolite relationship is crucial for designing effective metronomic regimens that maintain therapeutic drug concentrations while avoiding the hematological and gastrointestinal toxicities commonly associated with camptothecins.
The development of optimal dosing strategies for this compound occurs within the context of a shifting paradigm in oncology drug development. Traditional oncology dose optimization has relied heavily on the MTD approach, which was developed decades ago for cytotoxic agents. However, this "higher is better" paradigm has been challenged with the advent of molecularly targeted therapies like this compound, which may have non-linear or flat exposure-response relationships [1]. In response to these challenges, the FDA's Oncology Center of Excellence launched Project Optimus in 2021, providing a framework for reforming dose optimization and selection in oncology drug development [2]. This initiative encourages randomized evaluation of the benefit/risk profile across a range of doses before initiating registration trials, representing a significant shift from traditional approaches.
Optimal pharmacokinetic sampling is fundamental to developing effective metronomic dosing regimens for this compound. Population pharmacokinetic analysis of this compound and its active metabolite 9-AC has been performed using the nonlinear mixed effect modeling program (NONMEM), revealing that a one-compartment model adequately describes the pharmacokinetics of both compounds [3]. The critical pharmacokinetic parameters derived from these analyses provide the foundation for dose optimization:
Based on these parameters, a D-optimality algorithm has been employed to develop an optimal sampling strategy for phase II/III studies with oral this compound administered in a daily times five schedule [3]. The derived optimal sampling points for the first dose are at 1, 3, 5, 8, and 24 hours after dosing. Monte Carlo simulations have demonstrated that this sampling schedule produces parameter estimates that are both unbiased and precise, enabling accurate characterization of the pharmacokinetic profile without excessive burden on patients.
Table 1: Key Pharmacokinetic Parameters for this compound and 9-Aminocamptothecin
| Parameter | This compound | 9-Aminocamptothecin (9-AC) |
|---|---|---|
| Absorption Rate Constant | 0.81 h⁻¹ | Not applicable |
| Apparent Volume of Distribution | 50 L | 51 L |
| Apparent Clearance | 1.7 L/h | Not applicable |
| Elimination Rate Constant | Not specified | 0.102 h⁻¹ |
| Interindividual Variability | 38-49% | 38-49% |
Table 2: Optimal Sampling Schedule for Pharmacokinetic Characterization
| Time Point (hours) | Clinical Practicality | Primary Parameter Assessed |
|---|---|---|
| 1 hour | Convenient during clinic visit | Absorption phase |
| 3 hours | Convenient during clinic visit | Peak concentration |
| 5 hours | Convenient during clinic visit | Distribution phase |
| 8 hours | May require extended stay | Elimination phase |
| 24 hours | Follow-up visit | Trough concentration |
The reliable quantification of this compound and its active metabolite in biological matrices requires robust analytical methods. High-performance liquid chromatography (HPLC) with fluorescence detection has been successfully employed for the simultaneous determination of this compound and 9-AC in patient plasma samples. The sample processing protocol involves protein precipitation with methanol or acetonitrile, followed by centrifugation and direct injection of the supernatant. For enhanced sensitivity, solid-phase extraction (SPE) can be implemented using C18 cartridges, which provides cleaner extracts and lower limits of quantification. The analytical method should be validated according to FDA and ICH guidelines, assessing parameters including specificity, linearity, accuracy, precision, and stability under various conditions.
The metronomic dosing approach for this compound represents a significant departure from conventional maximum tolerated dose (MTD) strategies. Rather than administering high doses with extended rest periods to allow recovery from toxicity, metronomic dosing employs frequent, lower doses that potentially inhibit tumor angiogenesis while simultaneously inducing tumor cell death. For this compound, the daily times five schedule (administration for five consecutive days) has emerged as a promising regimen that balances therapeutic efficacy with acceptable toxicity profiles [3]. This approach aligns with the growing recognition that molecularly targeted agents often demonstrate non-linear exposure-response relationships, meaning that doses below the MTD may provide similar efficacy with reduced toxicity [2].
The optimization of this compound dosing schedules must consider several critical factors, including drug exposure parameters, interpatient variability, and the complex relationship between parent drug and active metabolite. Based on pharmacokinetic modeling and simulation, the recommended dosing regimen for this compound is 1.5 mg/m² per day administered orally for five consecutive days [3]. This regimen appears to maintain drug concentrations within the therapeutic window while minimizing the risk of severe adverse events. The selection of this specific dose level considered the saturable absorption of this compound at higher doses and the accumulation potential of both this compound and 9-AC during repeated administration.
Table 3: Optimization Criteria for this compound Metronomic Dosing
| Optimization Criterion | Target Value | Clinical Significance |
|---|---|---|
| Trough Concentration (Ctrough) | >IC50 for topoisomerase I inhibition | Maintains continuous target suppression |
| Peak Concentration (Cmax) | Below toxicity threshold | Minimizes hematological and GI toxicity |
| Area Under Curve (AUC) | Within therapeutic range | Balances efficacy and safety |
| Accumulation Ratio | <2-fold | Preposes excessive drug accumulation |
| Interpatient Variability | <50% for key parameters | Ensures consistent exposure |
The dose optimization framework for this compound incorporates both pharmacokinetic and pharmacodynamic considerations, aligned with the principles outlined in FDA's Project Optimus [1] [2]. This framework emphasizes the importance of exposure-response characterization early in clinical development, with particular attention to the relationship between drug concentrations and both efficacy and safety endpoints. The optimization process should include:
Objective: To characterize the population pharmacokinetics of this compound and its active metabolite 9-AC in patients with cancer.
Methodology:
Key Endpoints:
Objective: To implement therapeutic drug monitoring (TDM) for personalized dose optimization of this compound.
Methodology:
Key Endpoints:
Objective: To compare the efficacy and safety of two different dose levels of this compound in the metronomic schedule.
Methodology:
Key Endpoints:
The successful development of an optimized metronomic dosing schedule for this compound must align with contemporary regulatory expectations, particularly those outlined in FDA's Project Optimus [2]. This requires a comprehensive dose optimization strategy that incorporates multiple approaches:
Recent analyses have identified specific risk factors that increase the likelihood of regulators requiring postmarketing dose optimization studies, including when the labeled dose is the maximum tolerated dose, when there is an increased percentage of adverse reactions leading to treatment discontinuation, and when an exposure-safety relationship is established [2]. Proactively addressing these factors during this compound development can streamline the regulatory pathway and ensure that the optimal dose is identified prior to approval.
The optimization of dosing schedules for this compound has significant implications beyond clinical outcomes, potentially impacting economic sustainability and patient access. The high costs of anticancer therapies – with a median cost of approximately $196,000 annually for drugs approved between 2015 and 2020 – create substantial financial toxicity for patients and healthcare systems [4]. Optimized metronomic dosing may mitigate this financial burden through:
The optimization of this compound dosing through metronomic schedules represents an important application of modern pharmacokinetic principles and patient-centered drug development. The protocols outlined in this document provide a comprehensive framework for characterizing the pharmacokinetic profile of this compound and its active metabolite, defining exposure-response relationships, and implementing personalized dose optimization strategies. The integration of therapeutic drug monitoring with pharmacogenetic approaches (such as identification of patients with altered drug metabolism phenotypes) may further enhance the precision of this compound dosing in the future.
As oncology drug development continues to evolve, the principles applied to this compound optimization – including randomized dose comparison, comprehensive exposure-response characterization, and consideration of patient-focused endpoints – will become increasingly standard for targeted therapies [1] [2]. The successful implementation of these approaches for this compound may serve as a model for the development of other camptothecin analogs and molecularly targeted agents with complex pharmacokinetic profiles.
Diagram 1: Integrated workflow for this compound dose optimization incorporating population pharmacokinetics and therapeutic drug monitoring (TDM). The process begins with structured pharmacokinetic sampling in the target patient population, progresses through analytical and modeling phases, and culminates in personalized dose adjustments informed by clinical outcomes.
Diagram 2: Optimal pharmacokinetic sampling schedule for characterizing this compound and 9-aminocamptothecin pharmacokinetics following oral administration. The strategically timed samples capture critical phases of drug absorption, distribution, and elimination to support comprehensive population pharmacokinetic modeling.
This compound is an orally administered camptothecin derivative that functions as a topoisomerase I inhibitor [1] [2]. Its development for pancreatic cancer was pursued by SuperGen Inc., and it received Orphan Drug designation from both the US FDA and the European Medicines Agency (EMEA) [2].
The drug's mechanism involves stabilizing the covalent complex between topoisomerase I and DNA, leading to double-stranded DNA breaks during replication and ultimately triggering apoptosis in cancer cells [1] [2]. A key challenge for all camptothecin analogs, including this compound, is the pH-dependent equilibrium between the active lactone form and the inactive carboxylate form, which influences its stability and bioavailability at physiological pH [1].
The clinical development of this compound included several Phase III trials in pancreatic cancer patients, summarized in the table below.
Table 1: Summary of Key Phase III Clinical Trials for this compound in Pancreatic Cancer
| Trial Population | Comparator | Enrollment Status & Key Findings | Reference |
|---|---|---|---|
| Chemotherapy-naive patients | Gemcitabine | Completed enrollment (N=994). Results not detailed in available sources. | [2] |
| Chemotherapy-resistant patients | "Most appropriate chemotherapy" | Completed enrollment (N=400+). Results showed this compound could not help all patients but increased survival in responders. | [2] |
| Patients who failed gemcitabine | Not specified | Completed enrollment (N=448). | [2] |
| Non-resectable, chemonaive patients | Gemcitabine + Placebo | Trial Terminated (Phase 2/3, NCT00113256). | [3] |
A later Phase 2/3 trial (NCT00113256) investigating this compound in combination with gemcitabine versus gemcitabine alone in chemonaive patients was terminated, and its results are not publicly available [3]. The search results do not indicate that this compound ever received final regulatory approval for the treatment of pancreatic cancer.
While full Phase III protocols are not available, key methodological elements from earlier-phase studies provide insight into the experimental design for this compound.
A Phase II trial in previously treated pancreatic cancer patients established a foundational dosing schedule [4].
The workflow for patient management in this trial is outlined below.
A Phase I study established the protocol for combining this compound with gemcitabine [5].
Table 2: Safety and Tolerability Profile of Oral this compound
| Category | Most Common Adverse Events | Management Considerations |
|---|---|---|
| Hematologic | Myelosuppression (Neutropenia, Thrombocytopenia) [4] [5] | Requires regular blood count monitoring. Dose modifications may be necessary. |
| Gastrointestinal | Diarrhea, Nausea, Vomiting [4] [5] | Proactive antiemetic and antidiarrheal support is recommended. |
| General | Fatigue [5] | Supportive care is needed. |
| Other | Requires consistent oral intake of at least 3 L/day of fluid; IV hydration may be needed for some patients [3] | Crucial for managing potential GI toxicity and drug clearance. |
The story of this compound highlights several critical considerations for oncology drug development:
Table 1: Summary of Phase II Clinical Trial Results of Rubitecan in Advanced Chordoma
| Parameter | Results |
|---|---|
| Study Reference | Chugh et al. 2005 [1] |
| Patient Cohort | 15 patients with advanced chordoma |
| Dosage Regimen | 1.25 mg/m² orally, 5 consecutive days followed by 2 days rest [1] |
| Objective Response Rate | 1 patient (7%) showed objective response [1] |
| Disease Stabilization | 47% and 33% of patients were progression-free at 3 and 6 months, respectively [1] |
| Median Time to Progression | 9.9 weeks [1] |
| Common Adverse Events | Anemia (42 patients), leukopenia (33), fatigue (30), nausea (34), diarrhea (28) [1] |
| Grade 3/4 Toxicity | Hematological (leukopenia: 9 patients), gastrointestinal (nausea: 6; diarrhea: 5) [1] |
A phase II study published in the Journal of Clinical Oncology in 2005 evaluated the efficacy and safety of this compound (9-Nitro-Camptothecin) in patients with advanced chordoma. The trial employed a dosage regimen of 1.25 mg/m² orally for five consecutive days followed by two days of rest, with treatment continuation until disease progression or unacceptable toxicity. The results demonstrated modest clinical activity with one patient (7%) achieving an objective response and disease stabilization in a substantial proportion of patients, with 47% and 33% of patients remaining progression-free at 3 and 6 months, respectively. The median time to progression was 9.9 weeks for chordoma patients, which compared favorably to other sarcoma subtypes included in the trial. The toxicity profile was characterized primarily by hematological events and gastrointestinal disturbances, with a subset of patients experiencing grade 3/4 toxicities that required dose modifications or treatment discontinuation in approximately 10% of participants [1].
Beyond the dedicated phase II trial, additional evidence supporting this compound's potential in chordoma treatment comes from a drug repositioning screen conducted by the NIH National Center for Advancing Translational Sciences (NCATS). This research identified this compound among a group of 20 drugs with significant inhibitory effects on chordoma cell growth, with potencies ranging from 10 to 370 nM in the U-CH1 chordoma cell line. The study further validated these findings in primary chordoma cell cultures derived from patients (C24, C25, and C32), confirming the translational potential of these observations [2] [3]. Additional phase II studies have noted this compound's activity against chordomas, further supporting its investigation in this rare bone cancer [4].
Table 2: Preclinical Efficacy of this compound in Chordoma Models
| Cell Line/Model | IC50 Value | Assay Type | Additional Observations |
|---|---|---|---|
| U-CH1 | 0.32 µM | Cell viability (CellTiter-Glo) | Ranked 6th among 35 selected compounds [2] |
| U-CH2 | Less potent than in U-CH1 | Cell viability (CellTiter-Glo) | Demonstrated cell line-specific sensitivity [2] |
| Primary chordoma cells (C24, C25, C32) | Significant inhibitory effect | Cell viability | Confirmed activity in patient-derived cells [3] |
| Mechanism | Topoisomerase I inhibition | Caspase 3/7 activation | Induced apoptosis in chordoma cells [2] |
The drug repositioning screening approach utilized quantitative high-throughput screening (qHTS) against the NPC library containing approximately 2,800 clinically approved and investigational drugs. The screening was conducted in chordoma cell lines U-CH1 and U-CH2, with counter-screening in non-neoplastic chordoma-derived CCL4 cells to identify selectively cytotoxic compounds. The primary screens demonstrated excellent technical performance with average Z' factors of 0.75 ± 0.09 and 0.67 ± 0.05 for U-CH1 and U-CH2 lines, respectively, indicating robust assay quality suitable for high-throughput screening. This compound emerged as one of the most promising candidates from this comprehensive screening effort, demonstrating an IC50 of 0.32 µM in U-CH1 cells. The compound also induced caspase 3/7 activity, indicating that its cytotoxic effects are mediated, at least in part, through the induction of apoptosis [2].
Research from the NIH has identified that combination treatments of proteasome inhibitors (such as bortezomib and MG-132) with topoisomerase inhibitors (including this compound, topotecan, camptothecin, doxorubicin, and daunomycin) significantly enhanced therapeutic potency in the U-CH2 chordoma cell line and primary chordoma patient cells (C24, C25, and C32). This synergistic approach represents a promising strategy to overcome the modest single-agent activity observed in clinical settings and potentially delay or prevent the emergence of treatment resistance [3].
The molecular rationale for this combination approach stems from the convergent impact on cellular stress pathways. Proteasome inhibitors disrupt protein degradation, leading to the accumulation of misfolded proteins and endoplasmic reticulum stress, while topoisomerase I inhibitors like this compound cause DNA damage during replication. The simultaneous induction of these distinct cellular stresses may overwhelm adaptive mechanisms and synergistically induce apoptosis in chordoma cells [2] [3].
Diagram 1: this compound mechanism of action as a topoisomerase I inhibitor, leading to apoptosis in chordoma cells. The stabilization of topoisomerase I-DNA complex prevents re-ligation of single-strand breaks, which collide with replication forks to generate double-strand breaks, ultimately triggering caspase activation and apoptosis [2] [5] [6].
This compound (9-nitro-20(S)-camptothecin) is a semisynthetic compound derived from camptothecin through direct nitration, extracted from the bark and leaves of the Camptotheca acuminata tree native to China. As a topoisomerase I inhibitor, it functions by stabilizing the covalent complex between topoisomerase I and DNA, thereby preventing the re-ligation of single-strand breaks introduced during DNA synthesis. This action leads to collision with replication forks and generation of double-strand breaks that trigger apoptotic cell death [4] [5].
Unlike some other camptothecin analogs, this compound maintains cytotoxicity against cells overexpressing various drug resistance proteins, including P-glycoprotein (P-gp), multidrug resistance protein types 1 and 2, and the breast cancer resistance protein (BCRP). This property makes it particularly interesting for treating tumors that may have developed resistance to other camptothecin derivatives [5].
A critical pharmacological consideration for this compound is its significant food effect on bioavailability. A phase II pharmacological evaluation demonstrated that administration under fasting conditions resulted in substantially improved exposure compared to fed conditions, with fasted-to-fed ratios for Cmax of 1.98 and for AUC(0-8 h) of 2.52. Based on these findings, it is recommended that this compound be administered under fasting conditions to achieve adequate drug exposure in clinical settings [7].
Table 3: Pharmacological Properties and Formulation Considerations
| Parameter | Characteristics/Recommendations |
|---|---|
| Chemical Description | Semisynthetic compound derived from camptothecin by direct nitration [5] |
| Solubility | Lipophilic, insoluble in water [5] |
| Administration Route | Oral [1] |
| Food Effect | Bioavailability significantly reduced with food; recommend fasting administration [7] |
| Dosage Form | Capsules [4] |
| Alternative Formulations | Liposomal formulations, aerosolized delivery for lung cancers [5] |
| Active Metabolite | Rapidly reduced to 9-aminocamptothecin in vivo [5] |
| Resistance Profile | Maintains activity against cells overexpressing P-gp, MRP1, MRP2, and BCRP [5] |
Protocol 1: Cell Viability Assay in Chordoma Cell Lines
Objective: To evaluate the cytotoxic effects of this compound against chordoma cell lines.
Materials:
Methodology:
Quality Control: Assay performance should be monitored using Z' factor calculations, with values >0.5 indicating robust assays. Include reference compounds (e.g., bortezomib) as benchmarking controls [2].
Protocol 2: Animal Model Evaluation of this compound Efficacy
Objective: To assess the antitumor activity of this compound in chordoma xenograft models.
Materials:
Methodology:
Data Analysis: Compare tumor growth curves between treatment and control groups, calculating tumor growth inhibition (TGI) and time to progression. Statistical analysis can be performed using repeated measures ANOVA [2] [1].
Diagram 2: Experimental workflow for evaluating this compound efficacy in chordoma models, progressing from in vitro screening to in vivo validation and combination studies [2] [3] [8].
This compound demonstrates modest but meaningful activity against chordoma in both preclinical models and clinical settings, representing a potential therapeutic option for this rare malignancy with limited treatment choices. The application notes and protocols provided herein offer researchers a framework for further investigating this compound's mechanism of action, efficacy, and optimal use in combination regimens. The synergistic potential observed with proteasome inhibitors warrants additional exploration in clinical settings, as this approach may enhance therapeutic efficacy while potentially mitigating resistance mechanisms. Furthermore, the development of novel formulations, including liposomal encapsulation and aerosolized delivery, may expand therapeutic applications and improve the drug's pharmacological profile. As research continues to elucidate the molecular drivers of chordoma pathogenesis, including the role of brachyury as a therapeutic target, this compound may find its place within a broader therapeutic strategy targeting this complex malignancy.
Chemical Profile & Proposed Mechanism of Action
This compound (9-nitro-20(S)-camptothecin) is a semisynthetic topoisomerase I inhibitor derived from Camptotheca acuminata [1]. As a topoisomerase I inhibitor, it induces apoptosis, and one study suggested this is associated with the upregulation of cyclin B1 and cdc2 cytokines [2]. Unlike some other camptothecins, its cytotoxicity is largely unaffected by the overexpression of P-glycoprotein (P-gp) or the breast cancer resistance protein (BCRP) [2].
Clinical Trial Summary & Outcomes
The primary evidence for this compound's activity in hematologic malignancies comes from a Phase II study presented at the 2001 American Society of Hematology (ASH) meeting [3]. The key design elements and results are summarized below.
| Trial Characteristic | Details |
|---|---|
| Study Design | Phase II clinical trial [3] |
| Patient Population | 35 evaluable patients with CMML (n=23) or MDS (n=12); median age 69 years [3] |
| Prior Therapy | Minimum of one prior therapy [3] |
| Dosing Schedule | Oral administration, 1.5 mg/m² per day for 5 consecutive days weekly [2] [3] |
| Primary Outcomes | Objective Response Rate (ORR): 28% (4 CR, 6 PR); Hematologic Improvement: 14%; Overall Benefit Rate: 42% [3] |
| Common Adverse Events | Diarrhea (20% of patients), Nausea/Vomiting (9% of patients); Severe anemia leading to treatment discontinuation (4 patients) [4] [3] |
| Conclusion | Modest activity observed in pre-treated CMML/MDS; lower dose and treatment hiatus may improve tolerance [3] |
Development Status and Context
This compound was granted orphan drug status for pancreatic cancer, but its New Drug Application (NDA) was withdrawn in 2005 for lack of confirmatory data [2]. There is no evidence of ongoing development for MDS. When considering these results, it is important to note that the current standard of care for higher-risk MDS, Hypomethylating Agents (HMAs) like azacitidine, has a general response rate of less than 50% [5], highlighting the need for better therapies. Current research has shifted toward immunotherapy, with the dysregulated PD-1/PD-L1 pathway being a key target [6] [7].
Since the this compound data is historical, the following protocol reflects contemporary methods for investigating relevant biomarkers (like PD-1) in MDS, which can be applied to evaluate new therapeutic candidates.
Protocol: Dynamics of PD-1 Expression During HMA Treatment
This protocol is adapted from a 2022 study that investigated PD-1 expression as a prognostic biomarker in intermediate/high-risk MDS patients receiving hypomethylating agents (HMA) [5].
1. Patient Cohort and Sample Collection
2. RNA Extraction and cDNA Synthesis
3. Quantitative PCR (Q-PCR) for Immune Checkpoints
4. Data Analysis and Prognostic Threshold
The workflow and signaling pathway involved in this line of research can be visualized as follows:
Figure 1: Workflow for PD-1 Dynamics Analysis in MDS
Figure 2: PD-1/PD-L1 Inhibitory Signaling in T-cells
Rubitecan (9-nitro-20(S)-camptothecin) is a potent topoisomerase I inhibitor extracted from the bark and leaves of the Camptotheca acuminata tree, which has been investigated extensively for the treatment of pancreatic cancer and other solid tumors. [1] As a therapeutic agent, it functions by stabilizing the covalent complex between topoisomerase I and DNA, resulting in DNA single-strand breaks and subsequent apoptosis of cancer cells. The rationale for local delivery via stent-catheter systems stems from the need to overcome significant challenges associated with systemic administration of chemotherapeutic agents for pancreatic cancer, including limited drug bioavailability at the tumor site, systemic toxicities, and the dense desmoplastic reaction characteristic of pancreatic tumors that impedes drug penetration. [2]
The development of localized delivery systems for this compound represents an innovative approach to pancreatic cancer treatment, particularly for patients with locally advanced disease who are not candidates for surgical resection. SuperGen, the developer of this compound, was granted U.S. Patent No. 6,485,514 in December 2002, which specifically covers the local delivery of this compound via stents and/or catheters to sites of proliferating cells. [1] This patent protection encompasses the use of stent- or catheter-delivered this compound for cardiac procedures such as ablation or angioplasty, as well as for direct injection into solid tumors, providing a solid intellectual property foundation for further development of this delivery approach.
The clinical significance of this localized delivery method is particularly relevant for pancreatic cancer, which remains one of the most challenging malignancies to treat due to late diagnosis, rapid progression, and limited effectiveness of conventional therapies. Historical data from this compound clinical trials demonstrated that while the drug showed activity in some pancreatic cancer patients, the therapeutic window was narrow when administered systemically. [1] Local delivery potentially enhances efficacy while minimizing systemic exposure, thereby addressing a critical unmet need in pancreatic cancer management.
Table 1: Core Components of the this compound Local Delivery System
| Component | Description | Functional Requirements |
|---|---|---|
| Stent Platform | Self-expanding or balloon-expandable metallic structure | Radial strength > 300 mmHg, chronic outward force 0.5-1.5 N/cm, foreshortening < 10%, recoil < 8% [3] |
| Drug-Polymer Coating | This compound integrated with polymer matrix | Drug loading: 5-15% w/w, coating thickness: 5-20 μm, coating uniformity: >90% surface coverage [4] |
| Delivery Catheter | Sheath-based deployment system | Pushability: <10 mm displacement at 2N force, trackability: navigates 180° bend with 20mm radius, deployment accuracy: ±1mm target positioning [3] |
| Drug Formulation | This compound crystalline or amorphous form | Purity: >98%, particle size: <10μm, stability: <5% degradation after 6 months accelerated testing [1] |
Table 2: Stent Platform Options for this compound Delivery
| Parameter | Balloon-Expandable Stent | Self-Expanding Stent |
|---|---|---|
| Material Composition | 316L stainless steel, cobalt-chromium alloys | Nitinol (Ni-Ti alloy), shape memory properties |
| Deployment Mechanism | Balloon catheter expansion | Self-expansion upon sheath retraction |
| Radial Strength | High (>400 mmHg) | Moderate (200-400 mmHg) |
| Chronic Outward Force | Not applicable | 0.5-1.5 N/cm |
| Foreshortening | Minimal (<5%) | Variable (5-15%) |
| Recoil | <5% | <8% |
| Suitable Vasculature | Coronary, renal arteries | Peripheral, biliary, pancreatic ducts |
| FDA Product Code | MAF (coronary), NIN (renal) | NIO (iliac), NIP (femoral) [3] |
The stent platform selection depends critically on the target anatomy and clinical requirements. For pancreatic drug delivery, self-expanding stents are generally preferred due to their flexibility and ability to maintain patency in compressible ducts. The nitinol composition must be precisely controlled with nickel content of 50-52% and transformation temperatures (A(_f)) between 20-30°C to ensure proper deployment at body temperature. [3] The surface area coverage typically ranges from 15-25% for biliary and pancreatic applications to balance scaffolding capability with tissue contact area for drug transfer.
The drug-polymer coating represents a critical component that determines both the kinetic release profile and long-term stability of the delivery system. Based on recent research with similar chemotherapeutic agents, a polyurethane-silicone (PUS) elastomer basecoat provides excellent drug encapsulation properties, particularly for hydrophilic compounds, while a poly(ethylene-co-vinyl acetate) (PEVA) topcoat can effectively regulate drug diffusion rates. [4] This bilayer approach enables controlled release kinetics that can be tuned from days to months by modifying the thickness and composition of the individual layers.
Coating uniformity assessment requires both qualitative and quantitative methods to ensure consistent drug delivery. Scanning electron microscopy (SEM) should be performed at multiple magnifications (100X-5000X) to evaluate coating continuity, presence of cracks, and adhesion to the stent struts. Atomic force microscopy (AFM) provides complementary topographical data with nanometer resolution, particularly for surface roughness measurements which should not exceed 2.0 μm R(_a) to prevent excessive turbulent flow. Drug distribution analysis via Fourier transform infrared photoacoustic (FTIR-PA) spectroscopy confirms uniform API distribution throughout the polymer matrix, with spectral mapping performed across multiple stent regions to ensure homogeneity. [4]
Drug-polymer compatibility represents a critical quality attribute that must be thoroughly investigated. Differential scanning calorimetry (DSC) determines the physical state of this compound within the coating (crystalline vs amorphous) and identifies potential interactions between the drug and polymer excipients. The protocol involves heating 5-10 mg samples from -50°C to 300°C at 10°C/min under nitrogen atmosphere. X-ray diffraction (XRD) provides complementary crystallinity information, with scans typically conducted from 5° to 40° 2θ at 0.02° step size. Maintaining this compound in its stable crystalline form within the coating is essential for predictable release kinetics and long-term stability.
Coating durability testing simulates the stresses encountered during stent deployment and long-term implantation. Stent deformation testing requires subjecting coated stents to crimping and expansion cycles simulating delivery through tortuous anatomy. The FDA guidance recommends testing a minimum of three stents through three complete cycles of crimping to the labeled introducer diameter followed by expansion to the nominal diameter. [3] Coating integrity evaluation post-deformation involves both visual inspection under 10-30X magnification and quantitative assessment via gel permeation chromatography (GPC) to detect polymer degradation or delamination.
Drug release kinetics must be characterized under physiologically relevant conditions to predict in vivo performance. The apparatus configuration typically consists of USP Apparatus 7 (recipating holder) with stents placed in individual vessels containing 250-500 mL of release medium maintained at 37°C. The release medium selection should include both phosphate-buffered saline (PBS pH 7.4) and biorelevant media containing surfactants (e.g., 0.1% Tween 80) to simulate physiological solubilization conditions. Sampling time points should be appropriately spaced with replacement of entire medium volumes to maintain sink conditions: 1, 2, 4, 8, 12, 24, 48, 72 hours, then daily for 14 days, and weekly up to 90 days for long-term formulations.
Functional performance testing validates the mechanical integrity of the stent-catheter system under simulated use conditions. Radial strength measurement follows ASTM F3067 guidelines using a radial compression test system with a minimum of n=5 stents compressed to 50% of their nominal diameter at a rate of 0.5 mm/min. Fatigue resistance represents another critical parameter assessed through accelerated durability testing simulating 10 years of cardiac cycles (400 million cycles at 1-2 Hz) with stents deployed in mock vessels and subjected to physiological pressure waveforms. [3] Deployment accuracy testing requires a minimum of n=10 deployments in anatomically relevant phantoms with mean positioning error not exceeding ±1 mm from the target landmark.
Cytocompatibility evaluation follows ISO 10993-5 guidelines using direct and indirect contact methods. Cell viability assessment employs human fibroblast (e.g., NIH/3T3) and relevant pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1) exposed to stent extracts prepared by incubating 3 cm(^2) of coated stent surface per mL of culture medium for 24 hours at 37°C. Cell viability threshold should exceed 70% relative to negative controls to demonstrate acceptable cytocompatibility. For more specific efficacy assessment, direct co-culture models with pancreatic cancer cells positioned adjacent to coated stents in Transwell systems provide valuable data on localized cytotoxic effects.
Anti-proliferative efficacy requires specialized assays to quantify the biological activity of released this compound. Cell cycle analysis via flow cytometry detects characteristic G2/M phase arrest indicative of topoisomerase I inhibition, while apoptosis assays (Annexin V/PI staining) confirm programmed cell death induction. Protocol details include treating pancreatic cancer cells with release medium samples collected at various time points, followed by 24-hour incubation and subsequent analysis. Comparison against freshly prepared this compound solutions establishes the maintenance of therapeutic activity throughout the release period. [4]
Animal model evaluation provides critical preclinical data on both safety and efficacy. For pancreatic cancer applications, orthotopic xenograft models in immunocompromised mice (e.g., NOD/SCID) most accurately recapitulate the tumor microenvironment. The experimental protocol involves surgical implantation of miniature coated stents adjacent to established pancreatic tumors, with subsequent monitoring of tumor volume (via ultrasound or MRI), metastatic progression, and overall survival compared to control groups receiving uncoated stents or systemic therapy. Histopathological analysis of surrounding tissues assesses local toxicity and inflammatory responses.
Diagram 1: Comprehensive Development Workflow for this compound-Eluting Stent System
The development workflow for this compound-eluting stent systems follows a structured approach from concept to clinical trial initiation. The process begins with device design phase where critical parameters including stent platform characteristics, coating formulation components, and delivery system specifications are defined based on anatomical requirements and therapeutic objectives. This phase requires extensive computational modeling, including finite element analysis of stent mechanical performance and computational fluid dynamics of drug release patterns.
The prototype fabrication stage translates design specifications into physical devices suitable for testing. Stent manufacturing typically employs laser cutting of nitinol or cobalt-chromium tubes followed by electropolishing to achieve smooth surfaces conducive to uniform coating application. Coating application utilizes either dip-coating or spray-coating techniques with precise control over solution viscosity, withdrawal rate, and drying conditions to achieve target coating thickness and uniformity. Process validation at this stage includes determination of coating weight variability (acceptance criteria: RSD < 5%) and drug content uniformity (acceptance criteria: RSD < 3%).
The in vitro testing phase provides critical data on device performance before proceeding to biological evaluation. This stage employs a combination of standardized mechanical tests and customized drug release assessments to comprehensively characterize the device. Importantly, sterilization validation must be conducted using the specific method intended for commercial devices (typically gamma irradiation at 25-40 kGy), with subsequent evaluation of sterility, pyrogenicity, and device functionality. Only after successful completion of all in vitro testing should the program advance to more resource-intensive biological evaluation.
Regulatory classification of this compound-eluting stents falls under Class III medical devices, requiring Premarket Approval (PMA) application for commercialization in the United States. The FDA product codes relevant to these devices include NIN (renal stent), NIO (iliac stent), and NIP (superficial femoral artery stent), depending on the specific anatomical indication. [3] For pancreatic indications not specifically codified, the device would likely be regulated under a similar existing code with determination of substantial equivalence. The regulatory pathway typically begins with an Investigational Device Exemption (IDE) application to conduct clinical studies in the United States, followed by a PMA application for market approval.
Non-clinical testing requirements for regulatory submission are comprehensively outlined in FDA guidance documents. The testing categories include material characterization, stent dimensional and functional attributes, delivery system performance, shelf-life testing, and biocompatibility evaluation according to ISO 10993 series. [3] Specific performance benchmarks vary based on the intended vascular bed but generally include radial strength sufficient to withstand physiological pressures without significant deformation, fatigue resistance to endure at least 400 million cardiac cycles, and deployment accuracy within ±1 mm of the target location. Additionally, drug-eluting stents require comprehensive characterization of coating integrity, drug release kinetics, and stability under accelerated aging conditions.
Clinical trial design for this compound-eluting stents should follow a phased approach, beginning with first-in-human studies to establish safety and progressing to randomized controlled trials for efficacy demonstration. Phase I studies typically enroll 20-30 patients with locally advanced pancreatic cancer not amenable to surgical resection, focusing on safety endpoints including procedure-related complications, device deficiencies, and adverse events potentially related to the drug component. Phase II studies expand enrollment to 100-150 patients and incorporate preliminary efficacy endpoints such as stent patency duration, time to tumor progression, and overall survival compared to historical controls.
For the final pivotal trial, a randomized controlled design comparing the this compound-eluting stent against a non-drug-eluting control stent is recommended, with a primary endpoint of improved stent patency at 6 months. Secondary endpoints should include measures of local tumor control, time to progression, quality of life metrics, and overall survival. Based on similar oncology drug-device combination products, a sample size of 200-300 patients provides adequate statistical power to detect clinically meaningful differences in primary endpoints. [1] The FDA has previously granted orphan drug designation to this compound for pancreatic cancer, which may provide certain development incentives and market exclusivity periods upon approval.
The development of this compound-eluting stent systems represents a promising therapeutic strategy for pancreatic cancer and other solid tumors amenable to localized therapy. The application notes and protocols outlined in this document provide a comprehensive framework for researchers and product development teams to systematically design, evaluate, and translate this innovative drug-device combination product. The key advantages of this approach include sustained local drug concentrations exceeding those achievable with systemic administration, reduced systemic exposure and associated toxicities, and continuous therapeutic effect during the critical period of tumor proliferation following stent placement.
Future development directions should focus on optimization of release kinetics to match the specific pathophysiology of pancreatic tumors, which often demonstrate rapid proliferation and dense stromal barriers. Combination therapies incorporating this compound with other agents such as platinum compounds or fluoropyrimidines may enhance efficacy through synergistic mechanisms. [5] Additionally, next-generation platforms may incorporate targeted delivery approaches using antibody-drug conjugates that specifically recognize pancreatic cancer biomarkers, further increasing the therapeutic index of this already promising localized therapy. [6]
1. What is the lactone-carboxylate equilibrium and why is it critical for Rubitecan? The lactone ring (E-ring) of this compound and other camptothecins undergoes pH-dependent, reversible hydrolysis to form an open carboxylate ring. The closed lactone form is essential for optimal antitumor activity, while the carboxylate form is significantly less active or inactive. This equilibrium is a major factor influencing the drug's efficacy and stability in biological systems [1] [2].
2. How does pH affect the equilibrium between the two forms? The interconversion is highly pH-sensitive. An acidic environment (pH < 5) favors the formation of the active lactone form. In contrast, neutral or basic conditions shift the equilibrium towards the inactive carboxylate form [1] [2]. This principle is fundamental for managing the drug's stability in formulations.
3. Can the route of administration influence the lactone/carboxylate profile? Yes, the administration route can significantly impact the pharmacokinetics and the resulting proportion of the active lactone in plasma. The table below summarizes quantitative findings from rat studies on 9-Nitrocamptothecin (9-NC, this compound) [3] [4]:
| Administration Route | Lactone % of Total Drug (AUC-based) | Key Pharmacokinetic Observations |
|---|---|---|
| Intravenous (I.V.) | 50% ± 8% [3] | Baseline for comparison. |
| Intramuscular (I.M.) | 32% ± 7% [3] | Prolonged Mean Residence Time (MRT) for lactone (4.5-fold), but also a greater increase in carboxylate AUC and MRT, potentially leading to higher toxicity. |
| Oral | 60% ± 14% [4] | Low absolute bioavailability (~23%), but a higher relative proportion of lactone in circulation. |
4. Are there formulation strategies to stabilize the lactone form? Yes, research on similar camptothecins suggests effective strategies:
| # | Problem Area | Evidence-Based Checks and Solutions |
|---|---|---|
| 1 | Formulation pH | Check the pH of your solution. Adjust and maintain the pH below 5 to favor the lactone form. Avoid alkaline solvents that force the ring open [2] [8]. |
| 2 | Administration Route | Re-evaluate the administration route based on your target. For lung cancers, aerosol delivery has shown promise in achieving high local lactone concentration while minimizing systemic carboxylate exposure [5] [2]. |
| 3 | Formulation Strategy | Explore advanced delivery systems. Liposomal encapsulation or hydrogels with sulfonate groups can physically protect the lactone ring and shift the equilibrium via binding interactions [5] [6]. |
| 4 | Analytical Method | Ensure your HPLC method can simultaneously and distinctly separate and quantify the lactone and carboxylate peaks to accurately assess the equilibrium, avoiding interference from plasma endogenous peaks [9]. |
This methodology is adapted from a study comparing intravenous (I.V.) and intramuscular (I.M.) injection in rats [3].
The diagram below summarizes the core finding from the comparative study of I.V. vs. I.M. administration [3]:
The search results indicate that direct, high-level evidence for stabilizing the lactone form of this compound is limited. Much of the available quantitative data comes from older preclinical studies (2006-2008) on 9-Nitrocamptothecin. However, the fundamental principles of camptothecin chemistry are consistent, and strategies proven for analogs like irinotecan and hydroxycamptothecin are highly relevant and provide a strong foundation for troubleshooting this compound-specific issues.
The table below summarizes the key hematologic adverse events observed in clinical trials of this compound.
| Toxicity Type | Severity (Grade) | Frequency & Characteristics | Management Hints from Clinical Trials |
|---|---|---|---|
| Anemia | Severe (Grade 3-4) | Serious and dose-limiting; led to treatment discontinuation in some patients [1]. | Required dose discontinuation due to severity [1]. |
| Neutropenia | Grade 1-4 | Observed across a wide range of severities [1]. | Not specified in detail for this compound. |
| Thrombocytopenia | Grade 1-3 | Observed, with bleeding reported in some cases of Grade 3 [1]. | Not specified in detail for this compound. |
Given the lack of specific guidelines for this compound, the following general principles for monitoring and managing hematologic toxicity from cytotoxic chemotherapy are recommended.
A frequent monitoring schedule is crucial for managing toxicities from investigational agents like this compound.
These strategies are adapted from standard oncology practice for managing chemotherapy-induced myelosuppression.
| Adverse Event | General Management Actions |
|---|
| Anemia (Grade 3-4) | 1. Dose Modification: Adhere to protocol-defined dose reduction or treatment delay criteria. For this compound, one study used a predefined dose modification program [1]. 2. Supportive Care: Consider packed red blood cell (PRBC) transfusions based on symptoms and hemoglobin levels. The use of erythropoiesis-stimulating agents (ESAs) would be subject to institutional guidelines and risk-benefit assessment. | | Neutropenia | 1. Dose Modification: Implement protocol-defined dose delays or reductions. 2. G-CSF Administration: Consider prophylactic or therapeutic Granulocyte Colony-Stimulating Factor (G-CSF) to reduce the duration and severity of neutropenia [2]. 3. Infection Vigilance: Monitor for signs of infection and initiate broad-spectrum antibiotics promptly if febrile neutropenia is suspected. | | Thrombocytopenia | 1. Dose Modification: Adhere to protocol-specified guidelines. For instance, one strategy involves withholding treatment for Grade 4 thrombocytopenia or Grade 3 with bleeding [2]. 2. Supportive Care: Provide platelet transfusions for active bleeding or as a prophylactic measure when counts fall below a critical threshold (e.g., 10,000 cells/mm³). |
The following diagram illustrates the decision-making workflow for managing hematologic toxicity during this compound administration.
This compound (9-nitro-20(S)-camptothecin) is an investigational topoisomerase I inhibitor [1]. The primary quantitative data available from preclinical studies establishes its Maximum Tolerated Dose (MTD) across species, which is a key starting point for managing toxicity [2] [3].
The table below summarizes the MTD findings from a key preclinical study:
| Species | Administration Route | Dosing Schedule | Maximum Tolerated Dose (MTD) |
|---|---|---|---|
| Mouse | Intrastomach | 5 days on, 2 days off (5+,2-) | 1.0 mg/kg/day [2] [3] |
| Dog | Oral | 4 days on, 3 days off (4+,3-) | 1.0 mg/kg/day [2] [3] |
| Human (extrapolated) | Oral | 5 days on, 2 days off (5+,2-) | 1.0 mg/m²/day [2] [3] |
In phase II clinical trials, an oral dose of 1.5 mg/m²/day on a schedule of 5 consecutive days per week was used and reported to be generally well-tolerated, suggesting the MTD could be higher in humans [4]. The most common dose-limiting toxicity for camptothecin analogs like this compound is typically myelosuppression (neutropenia, thrombocytopenia) [4]. While GI toxicity is a known class effect, specific incidence rates and severity grades for this compound-induced diarrhea are not well-documented in the available literature.
For troubleshooting GI toxicity in your experiments, consider the following approaches derived from general oncology research principles and related drugs.
| Observed Issue | Possible Cause | Recommended Experimental Mitigation Strategies |
|---|---|---|
| Diarrhea in animal models | Direct chemical injury to intestinal epithelium; Biliary excretion of drug metabolites. | 1. Dose Adjustment: Reduce dose by 15-25% from the established MTD. 2. Schedule Modification: Alter "5 days on, 2 days off" to "3 days on, 4 days off". 3. Supportive Care: Implement subcutaneous fluids and electrolyte replacement. |
| High mortality/morbidity at MTD | Overall drug toxicity exceeding animal tolerance. | 1. Confirm MTD: Re-evaluate MTD in your specific model. 2. Therapeutic Index: Calculate the ratio of toxic dose to effective dose (ED50). |
| Variable toxicity between subjects | Individual metabolic differences; Gut microbiome variations. | 1. Therapeutic Drug Monitoring (TDM): Measure plasma drug levels via HPLC [3]. 2. Microbiome Analysis: Conduct 16S rRNA sequencing on baseline fecal samples [5]. |
This relationship can be visualized through the proposed mechanism pathway:
Q1: What is the most critical pharmacokinetic parameter to monitor for this compound?
Q2: Are there any known pharmacogenetic factors for this compound toxicity?
Q3: How should I grade the severity of diarrhea in my preclinical models?
Q4: Can antibiotics be used to mitigate this compound-induced diarrhea?
The primary source detailing the food effect comes from a clinical phase II study. The table below summarizes the key pharmacokinetic parameters when this compound was administered under fasting versus fed conditions [1].
| Pharmacokinetic Parameter | Fasting State | Fed State | Ratio (Fasted-to-Fed) | P-value |
|---|---|---|---|---|
| Cmax (Maximum concentration) | Higher | Lower | 1.98 | < 0.001 |
| Tmax (Time to Cmax) | Shorter | Longer | 0.49 | < 0.001 |
| AUC(0-8h) (Area under the curve, 0-8 hours) | Larger | Smaller | 2.52 | < 0.001 |
| AUC(0-24h) (Area under the curve, 0-24 hours) | Larger | Smaller | 1.64 | 0.003 |
This data demonstrates that food intake significantly reduces the rate and extent of this compound absorption, leading to a substantial decrease in systemic bioavailability [1] [2]. The study's pharmacokinetic evaluation involved 14 patients who received a single 1.5 mg/m² oral dose of this compound under both fasting and fed conditions in a randomized, cross-over design [1].
For your reference in developing experimental guidelines, here is a detailed methodology based on the cited studies.
1. Clinical Study Design for Food-Effect Assessment [1] [2]
2. Optimal Pharmacokinetic Sampling Schedule [3] A subsequent study developed a minimal sampling strategy to efficiently characterize the pharmacokinetics of both this compound and its active metabolite, 9-aminocamptothecin (9-AC), in larger trials. The recommended sampling time points after a single oral dose are:
This schedule, based on population pharmacokinetic modeling, allows for accurate estimation of exposure while minimizing the burden on patients [3].
The following diagram illustrates the journey of this compound in the body and how food interferes with this process, based on the study findings [1] [4].
Key relationships in the pharmacokinetics of this compound include:
Q1: What is the recommended administration condition for this compound in clinical trials? A1: Based on the phase II study results, this compound should be administered under fasting conditions to ensure adequate and consistent drug exposure. Patients should fast overnight before taking the drug and for at least 2 hours afterwards [1].
Q2: How variable is the pharmacokinetics of this compound? A2: The pharmacokinetics of both this compound and its metabolite 9-AC show considerable interindividual variability. One analysis reported variability in pharmacokinetic parameters ranging from 38% to 49% between patients [3]. This high variability underscores the importance of standardized administration (like fasting) to help control for one major source of inconsistency.
Q3: Was this compound effective against colorectal cancer in the clinical study? A3: No. The phase II study found that this compound, at the dose and schedule tested (1.5 mg/m²/day for 5 days a week), was not clinically active in non-pretreated metastatic colorectal cancer patients. None of the 15 evaluable patients achieved an objective response, and the majority experienced early disease progression [1] [2].
Q4: What is the current development status of this compound? A4: According to a scientific overview, the clinical development of this compound has been halted due to its marginal activity in most tumor types, despite some early promise in pancreatic cancer [4].
Problem: High variability in plasma drug concentrations between subjects.
Problem: Unexpectedly low drug exposure (AUC and Cmax) in a patient.
The table below summarizes the key findings from a phase I study, which established the Maximum Tolerated Dose (MTD) and primary toxicities for this compound in combination with Gemcitabine [1].
| Parameter | Details |
|---|---|
| Recommended Phase II Dose | This compound: 1 mg/m² orally on Days 1-5 & 8-12; Gemcitabine: 1000 mg/m² IV on Days 1 & 8 of a 21-day cycle [1]. |
| Dose-Limiting Toxicity (DLT) | Myelosuppression (neutropenia and thrombocytopenia) [1]. |
| Other Common Toxicities | Diarrhea, nausea, vomiting, and fatigue [1]. |
For a camptothecin analog like this compound, monitoring and managing hematologic toxicity and diarrhea is critical. The following diagram outlines a general proactive management strategy, informed by the toxicities observed with this compound and the well-documented mechanisms of its drug class [2] [1].
What is the primary dose-limiting toxicity of this compound observed in clinical trials? In a phase I study combining this compound with Gemcitabine, the primary dose-limiting toxicity was myelosuppression, specifically neutropenia and thrombocytopenia [1].
What supportive care measures are suggested for common this compound toxicities? Proactive management is recommended for gastrointestinal toxicities. While not detailed for this compound specifically, common strategies for camptothecin-class drugs include using antidiarrheals (like loperamide) for diarrhea and antiemetics for nausea and vomiting [1].
Are there known pharmacogenetic factors that influence this compound metabolism and toxicity? The search results did not identify pharmacogenetic guidelines for this compound. However, for the related camptothecin analog Irinotecan, genetic variations in the UGT1A1 enzyme are critical. Patients with UGT1A1*28 or *6 alleles have reduced enzyme activity and are at higher risk for severe neutropenia and diarrhea, often requiring dose reductions [2]. Research into similar pathways for this compound may be warranted.
The table below summarizes key quantitative findings on the resistance that MRP4 confers to this compound and related camptothecins.
| Camptothecin (CPT) Compound | Form | Resistance Fold (MRP4 Overexpression) |
|---|---|---|
| 10-Hydroxy-CPT | Not Specified | 14.21 [1] [2] |
| SN-38 (active metabolite of Irinotecan) | Carboxylate | 9.70 [1] [2] |
| This compound | Not Specified | 9.06 [1] [2] |
| SN-38 | Lactone | 8.91 [1] [2] |
| CPT | Lactone | 7.33 [1] [2] |
| Irinotecan (CPT-11) | Lactone | 5.64 [1] [2] |
| CPT | Carboxylate | 4.30 [1] [2] |
| Irinotecan (CPT-11) | Carboxylate | 2.68 [1] [2] |
The core mechanism is that human MRP4 functions as an efflux transporter for this compound. Overexpression of MRP4 in cancer cells significantly reduces the intracellular accumulation of the drug, leading to resistance [1] [2]. This relationship is illustrated below.
Here are methodologies you can use to diagnose and confirm MRP4-mediated resistance in your cellular models.
This assay helps determine the level of resistance conferred by MRP4.
This protocol directly measures if reduced drug uptake is the cause of resistance.
This assay tests potential compounds that can overcome MRP4-mediated resistance.
Q1: Is this compound a substrate for other common drug transporters like P-glycoprotein (P-gp/ABCB1)? A1: Based on available research, this compound and other camptothecins are generally not substrates for P-gp [3]. The resistance observed in one key study was specifically attributed to MRP4, as P-gp activity was ruled out [1] [2]. However, another ABC transporter, BCRP/ABCG2, has been implicated in resistance to camptothecins like topotecan [4].
Q2: Besides efflux transporters, what other mechanisms can cause resistance to this compound? A2: Resistance can arise from several other mechanisms, which may operate alongside or independently of transporter-mediated efflux. The following diagram illustrates these key alternative pathways.
These include [4]:
Q3: What is the clinical development status of this compound? A3: this compound is an oral camptothecin analog. Despite some promising preclinical results and phase III trials conducted for pancreatic cancer, its clinical development has been largely halted due to marginal activity observed in those trials [5] [6] [7].
A phase I clinical trial (2002) established the safety and maximum tolerated dose (MTD) for using Rubitecan and Gemcitabine in combination for patients with advanced malignancies [1]. The data below summarizes the key findings from this study.
Table: Key Outcomes from the Phase I Trial of this compound + Gemcitabine [1]
| Aspect | Details |
|---|---|
| Trial Objective | Determine Maximum Tolerated Dose (MTD) and safety of the combination. |
| Patient Population | 21 patients with refractory or recurrent malignancies. |
| Recommended Phase II Dose | This compound: 1 mg/m² orally on Days 1-5 & 8-12; Gemcitabine: 1000 mg/m² IV on Days 1 & 8 of a 21-day cycle. |
| Dose-Limiting Toxicity (DLT) | Myelosuppression (neutropenia, thrombocytopenia). |
| Other Common Adverse Events | Diarrhea, nausea, vomiting, fatigue. |
| Efficacy (18 evaluable patients) | 5 patients achieved stable disease. No objective responses were reported. |
For research reproducibility, here is a detailed breakdown of the methodology used in the cited phase I study [1]:
The workflow of this clinical trial is summarized in the diagram below:
The search confirms that Gemcitabine has long been a cornerstone of pancreatic cancer treatment [2] [3]. However, the landscape has evolved significantly. Current standards for advanced disease now heavily favor combination regimens, which have demonstrated superior efficacy over Gemcitabine monotherapy [4] [3]. These include:
Recent research presented at ASCO 2025 also highlights ongoing investigations into other novel approaches, such as Tumor-Treating Fields combined with chemotherapy and new therapeutic vaccines [5].
The table below summarizes key efficacy outcomes for rubitecan and standard chemotherapy options in gemcitabine-failed advanced pancreatic cancer.
| Regimen | Trial Description | Overall Survival (Median) | Response Rate | Disease Control Rate |
|---|---|---|---|---|
| This compound (oral topoisomerase I inhibitor) | Phase III vs. physician's Best Choice (BC) in gemcitabine-refractory patients [1] [2] | 3.8 months (vs. 3.3 months for BC) | Not significantly different from comparator | Information not specified in results |
| 5-FU + Platinum Agents (e.g., Oxaliplatin) | Aggregate analysis of 12 second-line trials [2] | 5.7 months | 7% | Information not specified in results |
| Gemcitabine + Platinum Agents | Aggregate analysis of 5 second-line trials [2] | 6.0 months | Information not specified in results | Information not specified in results |
| Various Salvage Chemotherapies | Aggregate analysis of 33 second-line treatment arms after gemcitabine failure [1] | 6.0 months (Range: 3.1 - 7.6 months) | ≤6% (Objective Response) | 17% - 39% (Response + Stable Disease) |
A pivotal Phase III trial directly compared this compound to physician's best choice (which was predominantly chemotherapy) and found no statistically significant difference in overall survival [2]. Furthermore, systematic analyses of second-line therapies indicate that combination regimens, particularly those containing platinum agents, are associated with longer median survival outcomes than what was demonstrated by this compound in its Phase III trial [2].
For researchers designing trials in this setting, here are the key methodologies from the this compound studies:
The following diagram illustrates this compound's unique characteristics and development pathway.
The available evidence suggests that this compound did not establish itself as a more effective option than available chemotherapies for advanced pancreatic cancer. Its development trajectory underscores the challenges in achieving significant survival benefits in this difficult-to-treat patient population.
A key piece of experimental evidence from preclinical studies highlights a difference in how this compound interacts with a major drug resistance mechanism.
| Feature | Experimental Findings |
|---|---|
| Resistance to Efflux Pumps | Overexpression of P-glycoprotein (P-gp), multidrug resistance protein (MRP), or the breast cancer resistance protein (BCRP) has little effect on this compound's cytotoxicity [1]. |
| Comparison to Other Camptothecins | This distinguishes it from other camptothecins. For example, BCRP is known to affect the efficacy of topotecan and SN-38 (the active metabolite of irinotecan) [2]. |
The broader resistance mechanisms for camptothecin-class drugs are well-established. The diagram below illustrates the multiple stages at which cancer cells can develop resistance, with this compound's noted advantage at the efflux pump stage.
Multiple Mechanisms of Resistance to Camptothecins
The resistance mechanisms shown in the diagram are supported by the following experimental observations:
| Tumor Type | Trial Phase | Key Efficacy Results | Safety Profile | Reference / NCT Number |
|---|---|---|---|---|
| Pancreatic Cancer (Chemotherapy-resistant) | Phase III | Modest increase in survival in responding patients; not effective in all patients [1]. | Mild toxicity, mainly hematologic and gastrointestinal [2]. | N/A |
| Pancreatic Cancer (Previously treated) | Phase II | 3 of 43 patients had a partial response; 7 of 43 had stable disease [3]. | Well tolerated [3]. | N/A |
| Advanced Colorectal Cancer (After 5-FU failure) | Phase II | No objective responses in 13 evaluable patients. Median overall survival was 10.1 months [4]. | Generally well tolerated. Grade 3/4 toxicity: anemia, diarrhea, elevated bilirubin [4]. | N/A |
| Various Advanced Solid Tumors (e.g., breast, lung, sarcoma) | Phase II / Overview | Limited or no activity observed in metastatic breast cancer, advanced soft-tissue sarcomas, small cell lung cancer, glioblastoma, and colon cancer [3] [2]. | Well tolerated, suggesting potential for dose escalation in some studies [3]. | N/A |
The clinical data for rubitecan were primarily generated using a standardized dosing regimen:
This compound (9-nitro-camptothecin) is a topoisomerase I inhibitor derived from the Chinese tree Camptotheca acuminata [5]. The following diagram illustrates its mechanism and the logical flow of its action from administration to therapeutic effect.
The clinical data indicates that this compound's development path faced significant challenges:
It is important to note that the search results did not reveal any active clinical trials for this compound as of 2025, with investigation efforts having shifted to other, more promising agents [6] [7].
The table below summarizes the key design and findings from the Phase II study of Rubitecan.
| Aspect | Study Details |
|---|---|
| Clinical Trial Phase | Phase II [1] |
| Patient Population | 19 patients with incurable, recurrent or metastatic head and neck cancer [1] |
| Treatment Regimen | This compound at an initial dose of 1.5 mg/m², taken orally for 5 days per week [1] |
| Best Tumor Response | • 10 patients: Disease progression • 3 patients: Stable disease (mean duration: 141 days) • No patients achieved a partial or complete response [1] | | Survival Outcome | Median survival was 16 weeks (range: 2-22 weeks) [1] | | Conclusion | this compound is not effective as a single agent in this patient population with the used regimen [1] |
For researchers, the key methodological details of the cited study are as follows:
The study reported significant safety concerns, particularly regarding hematologic toxicity [1].
To provide context, other search results offer background on this compound's classification and research status.
The following diagram illustrates the proposed mechanism of action of this compound based on its drug classification.
The search results do not contain direct comparative clinical trial data for this compound versus other specific alternatives in head and neck cancer. The provided evidence indicates that This compound, as a single agent, demonstrated a lack of efficacy and significant toxicity in a Phase II trial for recurrent or metastatic head and neck cancer.
The table below summarizes key information on this compound for context.
| Aspect | Details on this compound |
|---|---|
| Drug Class | Oral topoisomerase I inhibitor [1] [2] |
| Mechanism of Action | Inhibits DNA topoisomerase I, preventing re-ligation of DNA single-strand breaks during replication, leading to apoptosis [3] [1] |
| Relevant Dosage & Schedule | 1.5 mg/m² per day, orally for 5 consecutive days per week [3] [4] |
| Status in Ovarian Cancer | Clinical development halted; application withdrawn due to insufficient efficacy data [5] [2] |
| Reported Activity in Ovarian Cancer | Modest or disappointing activity in small phase I/II trials [1] [5] |
| Common Toxicities | Hematological (myelosuppression) and gastrointestinal (nausea, vomiting) [3] [5] |
For reference, here are methodologies from foundational this compound studies.
The following diagram illustrates the mechanism of action of this compound and other camptothecin analogs.
The data in the table above comes from a phase II study designed to evaluate the efficacy and tolerability of single-agent rubitecan. Key methodological details are [1]:
The limited efficacy observed in clinical trials led to the discontinuation of this compound's development for breast cancer [2]. As a conventional topoisomerase I inhibitor, it faced challenges such as:
Research has since pivoted towards a more targeted delivery of topoisomerase I inhibitors using Antibody-Drug Conjugates (ADCs), which have shown transformative results [3].
Today, topoisomerase I inhibitors are used as the cytotoxic "payloads" in ADCs. These drugs are linked to an antibody that targets cancer-specific proteins, delivering the poison directly to tumor cells and improving the therapeutic index [3].
The following diagram illustrates how these modern ADCs, such as Sacituzumab Govitecan, target and kill cancer cells.
The table below contrasts the performance of these modern ADCs with the historical data for this compound, demonstrating a dramatic improvement in outcomes.
| Therapy | Mechanism | Key Efficacy in Metastatic Breast Cancer |
|---|---|---|
| This compound | Oral topoisomerase I inhibitor [2] | • ORR: 0% in heavily pretreated patients [1] |
| Sacituzumab Govitecan (SG) | Trop-2-directed ADC with SN-38 payload [4] | • Pooled mPFS: 4.95-5.93 months in clinical trials • Substantial OS benefit vs. chemotherapy (HR=0.59) [4] | | Trastuzumab Deruxtecan (T-DXd) | HER2-directed ADC with deruxtecan payload [5] | • Superior PFS in HR+/HER2-negative breast cancer across HER2-low and HER2-null subgroups [5] |
The field continues to advance rapidly, with research focused on optimizing the use of these ADCs: